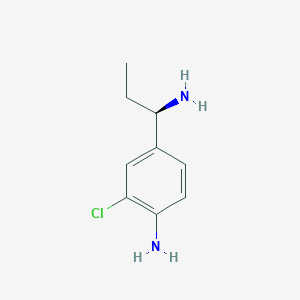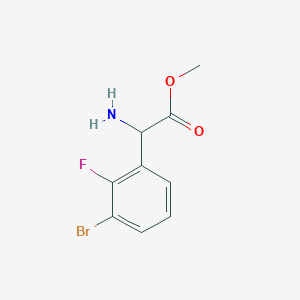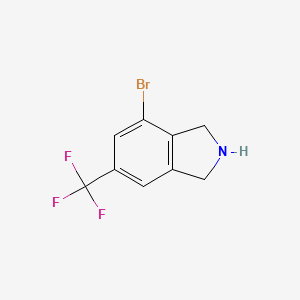
2-(2-Chloro-3-methylpyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylpyridin-4-yl)acetic acid typically involves the chlorination of 3-methylpyridine followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-3-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-3-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3-methylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
- 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid
Uniqueness
2-(2-Chloro-3-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
1227581-33-0 |
|---|---|
Molekularformel |
C8H8ClNO2 |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-(2-chloro-3-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
WKWLIZARRIDYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
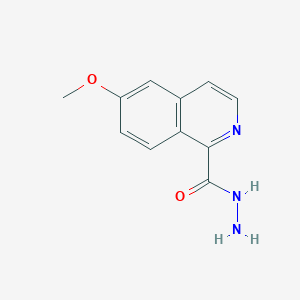
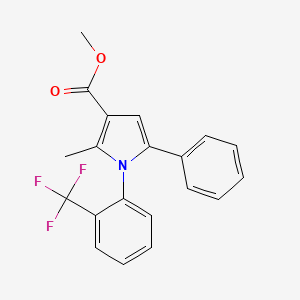
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)


![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)
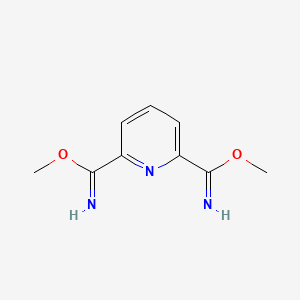
![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)
